

Application Notes and Protocols for Cell Viability Assays with AZ82 Treatment

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Compound of Interest

Compound Name: AZ82

Cat. No.: B15602486

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Introduction

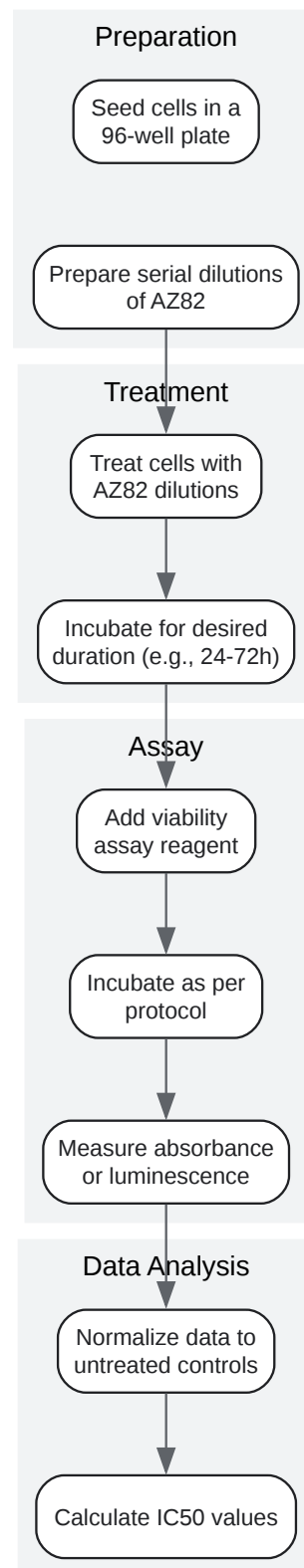
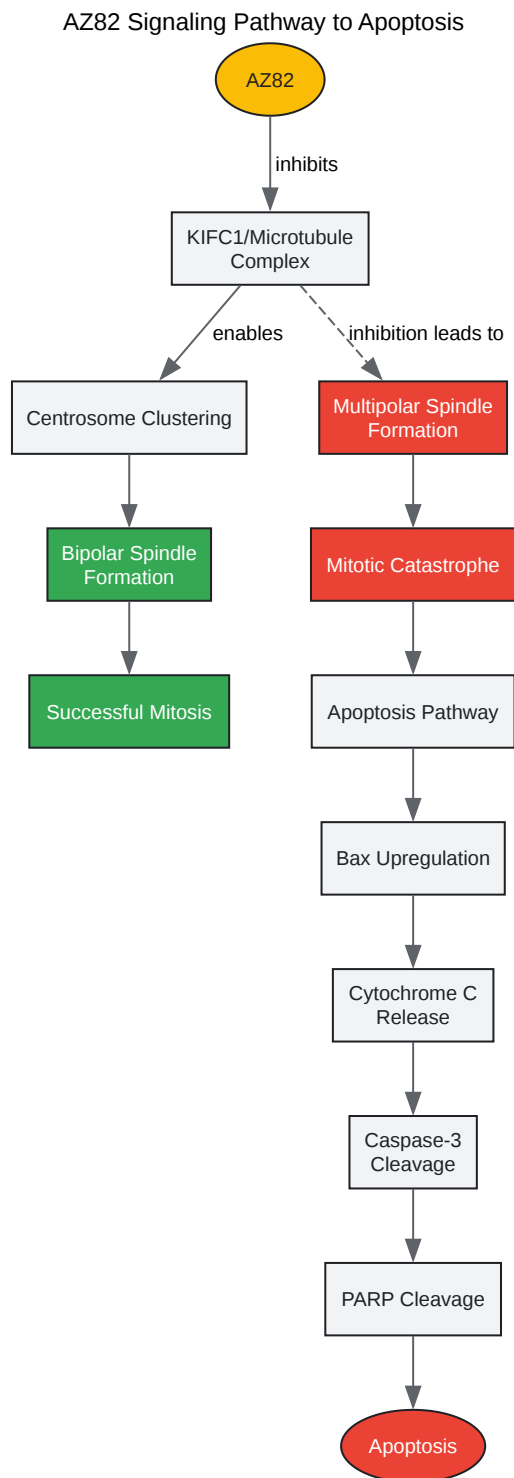
AZ82 is a potent and selective small molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET.[1][2] KIFC1 is a minus-end directed kinesin that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells.[2] Many cancer cells possess more than two centrosomes (centrosome amplification), a feature that would typically lead to catastrophic multipolar cell division and cell death.[3] To circumvent this, cancer cells utilize KIFC1 to focus these extra centrosomes into a bipolar spindle, enabling cell division to proceed.[3] By inhibiting KIFC1, **AZ82** disrupts this clustering process, leading to multipolar spindle formation, mitotic catastrophe, and subsequent apoptosis in cancer cells with centrosome amplification.[4] This targeted approach makes KIFC1 an attractive therapeutic target, and **AZ82** a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for assessing cell viability following **AZ82** treatment using common colorimetric and luminescence-based assays.

Mechanism of Action of AZ82

AZ82 binds specifically to the KIFC1/microtubule complex, inhibiting its ATP-competitive enzymatic activity.[2][5] This inhibition prevents the proper functioning of KIFC1 in organizing the mitotic spindle. In cancer cells with amplified centrosomes, this leads to a failure in centrosome clustering, resulting in the formation of multipolar spindles during mitosis.[5] This

aberrant mitosis triggers a cascade of events culminating in programmed cell death, or apoptosis. Key molecular events in this pathway include the upregulation of the pro-apoptotic protein Bax, the release of Cytochrome C from the mitochondria, and the subsequent cleavage of PARP and caspase-3.[4][6]



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